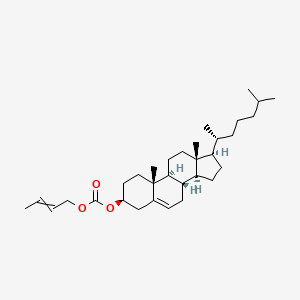
Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol
Vue d'ensemble
Description
Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol is a chemical compound with the following properties:
- Chemical Name : Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol
- CAS Number : 29862-10-0
- Molecular Formula : C19H24O5
- Molecular Weight : 332.39086 g/mol
- MDL Number : MOL File: 29862-10-0.mol
- MSDS File : SDS
Synthesis Analysis
The synthesis of this polymer involves the reaction between diphenyl carbonate and 1,6-hexanediol . The esterification process results in the formation of the polymer backbone, which consists of alternating carbonate and hexanediol units.
Molecular Structure Analysis
The molecular structure of Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol comprises repeating units of diphenyl ester and hexanediol. The ester linkages connect the phenyl groups to the hexanediol backbone, forming a linear polymer chain.
Chemical Reactions Analysis
This polymer is relatively stable under normal conditions. However, it can undergo transesterification reactions with other esters or alcohols. These reactions may lead to changes in its properties or molecular weight.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Color : Typically colorless or pale yellow
- Solubility : Insoluble in water; soluble in organic solvents
- Melting Point : Varies based on molecular weight and degree of crystallinity
- Thermal Stability : Exhibits good thermal stability up to moderate temperatures
- Density : Depends on the specific formulation
Applications De Recherche Scientifique
1. Biobased Thermoplastic Elastomers
Research demonstrates the use of a polymer system, including poly(hexamethylene carbonate) synthesized by ester-exchanging polycondensation of ethylene carbonate and 1,6-hexanediol, in creating biobased thermoplastic elastomers. The polymer films from these copolymers show high elongation, making them promising materials for various applications (Kobayashi et al., 2014).
2. Degradable Poly(Ester Amide)s
A series of poly(ester amide)s were created using 1,6-hexanediamine, 1,6-hexanediol, and other acids, resulting in polymers with molecular weights between 10,000-40,000. These copolymers are highly crystalline, solvent-soluble, and degrade under specific conditions, which could be significant for environmental and medical applications (Alla et al., 1997).
3. Catalytic Conversion of Hexanetriol to Hexanediol
A study explored catalysts for converting 1,2,6-hexanetriol to 1,6-hexanediol, a crucial precursor in the polyester industry. This research highlights the importance of such chemical processes in the production of industrial and commercial polymers (Buntara et al., 2012).
4. Polycondensation Reactions in Polymer Synthesis
The study on the effects of substrates and solvents on lipase-catalyzed polycondensation reactions for synthesizing polyesters points to the versatility and efficiency of biocatalysts in polymer synthesis. This research has implications for environmentally friendly and sustainable polymer production (Mahapatro et al., 2003).
5. Lipase-Catalyzed Synthesis of Poly(hexamethylene Carbonate)
This research focuses on synthesizing poly(hexamethylene carbonate) using lipase catalysis, emphasizing the potential of using biocatalysts for synthesizing high molecular weight polymers. This method offers an eco-friendly alternative to traditional chemical processes (Jiang et al., 2007).
Safety And Hazards
- Safety Precautions : Handle with care; avoid inhalation, ingestion, or skin contact.
- Hazardous Properties : May release toxic fumes when heated.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Orientations Futures
Research on this polymer continues to explore:
- Modification : Tailoring its properties through copolymerization or functionalization.
- Applications : Novel applications in areas such as coatings, adhesives, and biomedical materials.
Propriétés
IUPAC Name |
diphenyl carbonate;hexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-5-3-1-2-4-6-8/h1-10H;7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCFERLLIDEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29862-10-0 | |
| Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29862-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40952317 | |
| Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl carbonate;hexane-1,6-diol | |
CAS RN |
29862-10-0 | |
| Record name | Carbonic acid, diphenyl ester, polymer with 1,6-hexanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl carbonate--hexane-1,6-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)


![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)



